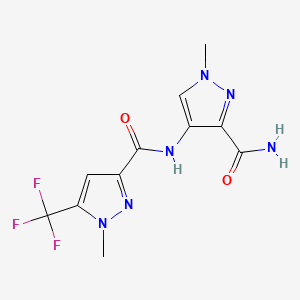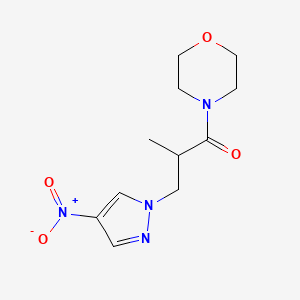![molecular formula C13H21N5O4 B10963938 1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10963938.png)
1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include ethyl pyrazole carboxylate, nitro compounds, and morpholine derivatives. Common reaction conditions involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may play a role in redox reactions, while the morpholine moiety could enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the morpholine and methyl groups.
1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the ethyl and morpholine groups.
1-ETHYL-N-(2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the methyl group.
Uniqueness
1-ETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the ethyl and methyl groups, as well as the morpholine moiety. These structural features may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H21N5O4 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
2-ethyl-N-(1-morpholin-4-ylpropan-2-yl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H21N5O4/c1-3-17-12(11(8-14-17)18(20)21)13(19)15-10(2)9-16-4-6-22-7-5-16/h8,10H,3-7,9H2,1-2H3,(H,15,19) |
InChI Key |
RZLAWJOITQKFON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC(C)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



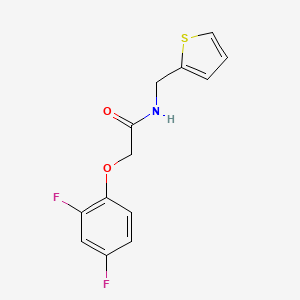
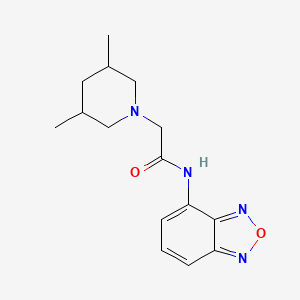
![(4Z,4'Z)-4,4'-{(4-methylbenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10963886.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B10963894.png)
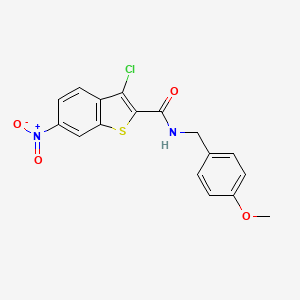
![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963924.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B10963926.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10963927.png)

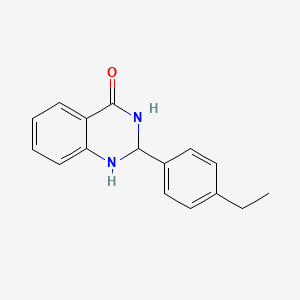
![N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963945.png)
